molecular formula C16H20F3N3O B2706862 (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2319803-09-1

(4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2706862
CAS No.: 2319803-09-1
M. Wt: 327.351
InChI Key: AERPPDMYJBIVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula C16H20F3N3O. It contains a cyclobutyl group, a diazepan ring, a pyridin ring, and a trifluoromethyl group.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources .

Scientific Research Applications

Scalable Syntheses for H3 Antagonists

The compound has been a focal point in the scalable syntheses of potent H3 receptor antagonists. Innovations in synthesis techniques have been documented, highlighting the evolution of processes to minimize cost and maximize efficiency. Notably, third-generation processes have been developed for the production of structurally similar compounds, demonstrating the compound's relevance in the context of therapeutic agent development. This research emphasizes improvements in synthesis methodologies, including the use of lithium alkoxide for catalysis (Pippel et al., 2011).

Antiproliferative Activity

Studies have explored the antiproliferative activity of related compounds, focusing on their efficacy against various human cancer cell lines. These investigations aim to elucidate the therapeutic potential of these compounds in oncology, contributing valuable insights into their applicability in cancer treatment. The research highlights the critical role of structural modifications in enhancing antiproliferative effects (Liszkiewicz, 2002).

Histamine H3 Receptor Blockade

The compound has been identified as a high-affinity histamine H3 receptor antagonist, with implications for the treatment of alcohol-related behaviors. Preclinical PET studies have been conducted to measure brain histamine H3 receptor blockade, demonstrating the compound's ability to penetrate the blood-brain barrier and occupy receptors after oral administration. This research supports further development for applications in alcohol addiction and possibly other disorders (Logan et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the current resources .

Future Directions

The future directions for the study and application of this compound are not specified in the available resources .

Properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O/c17-16(18,19)14-6-5-12(11-20-14)15(23)22-8-2-7-21(9-10-22)13-3-1-4-13/h5-6,11,13H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERPPDMYJBIVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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